1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine

Antibiotic Resistance Beta-Lactamase Inhibitor Enterobacter cloacae

Procure 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine for robust anti-infective research. Its dual 2,4-dichlorophenoxyacetyl substitution ensures potent AmpC β-lactamase inhibition (IC50 4.2 µM) and anti-MRSA cell-wall activity, surpassing clavulanic acid's limitations. Its high lipophilicity (XLogP3=4.9) serves as a critical model for Gram-negative permeability studies. Avoid unreliable generic analogs; choose this differentiated, research-ready compound for reliable SAR and mechanistic investigations.

Molecular Formula C20H18Cl4N2O4
Molecular Weight 492.2 g/mol
CAS No. 4199-71-7
Cat. No. B5088958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine
CAS4199-71-7
Molecular FormulaC20H18Cl4N2O4
Molecular Weight492.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C20H18Cl4N2O4/c21-13-1-3-17(15(23)9-13)29-11-19(27)25-5-7-26(8-6-25)20(28)12-30-18-4-2-14(22)10-16(18)24/h1-4,9-10H,5-8,11-12H2
InChIKeyPVKNQQJSKSMMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine (CAS 4199-71-7): A Lipophilic Piperazine Derivative for Antimicrobial Research


1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine (PubChem CID 239044) is a symmetrical 1,4-disubstituted piperazine derivative featuring two 2,4-dichlorophenoxyacetyl moieties [1]. Its calculated high lipophilicity (XLogP3 = 4.9) [1] distinguishes it from simpler, more polar piperazine analogs. The compound has been reported as an experimental antibacterial agent with a cell wall synthesis inhibition mechanism, showing activity against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [2]. It has also been identified as an inhibitor of Class C beta-lactamase [3].

Why 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine Cannot Be Simply Replaced by Other Piperazine Derivatives


Generic substitution of 1,4-bis-substituted piperazine derivatives in anti-infective research is highly unreliable due to the profound impact of N-substituents on target binding and physicochemical properties. For this specific compound, the dual 2,4-dichlorophenoxyacetyl substitution creates a highly lipophilic molecule (XLogP3 = 4.9) [1] with a unique hydrogen-bond acceptor count of 4 [1], which directly influences its ability to inhibit beta-lactamase enzymes (IC50 = 4.2 µM against Class C beta-lactamase) [2]. Closely related analogs, such as 1,4-bis(phenoxyacetyl)piperazine, which lack the chlorine substituents, exhibit significantly different electronic and steric profiles, making their biological activity non-interchangeable. The quantitative differentiation in the evidence below clarifies the specific procurement and selection rationale.

Quantitative Differentiation Evidence for 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine (CAS 4199-71-7)


Class C Beta-Lactamase Inhibition vs. Clavulanic Acid

1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine demonstrates direct inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R with an IC50 of 4.2 µM [1]. In contrast, the canonical beta-lactamase inhibitor clavulanic acid is known to be ineffective against Class C cephalosporinases, typically requiring concentrations >100 µM for any significant inhibition [2]. This represents a >23-fold improvement in potency against this clinically relevant resistance target.

Antibiotic Resistance Beta-Lactamase Inhibitor Enterobacter cloacae

Anti-MRSA Activity Compared to Narrower-Spectrum Piperazine Derivatives

The compound is explicitly reported as active against methicillin-resistant Staphylococcus aureus (MRSA) [1]. This is a significant differentiation from many 1,4-disubstituted piperazine derivatives reported in the literature, which often lack activity against Gram-positive drug-resistant strains. For example, a series of N-alkyl and N-aryl piperazine derivatives synthesized and tested against Staphylococcus aureus (MTCCB 737) showed only moderate activity, with many compounds exhibiting MICs >100 µg/mL [2]. The compound's reported mechanism of action as a cell wall synthesis inhibitor [1] further distinguishes it from piperazines targeting other pathways.

Antimicrobial Resistance MRSA Cell Wall Synthesis

Lipophilicity-Driven Membrane Permeability Advantage

The target compound has a calculated XLogP3 of 4.9 [1], which is substantially higher than the unsubstituted parent compound piperazine (XLogP3 = -0.8) [2] and even exceeds that of the non-chlorinated analog 1,4-bis(phenoxyacetyl)piperazine (estimated XLogP3 ≈ 2.0). This ~6 log unit increase in lipophilicity compared to the piperazine core is a key physicochemical differentiator, directly impacting membrane permeability and, consequently, intracellular target engagement.

Physicochemical Property Drug Design Lipophilicity

Synergistic Potential with Beta-Lactam Antibiotics

The compound has been reported to synergize the antibacterial activity of ampicillin against certain beta-lactamase-producing bacteria [1]. While the quantitative Fractional Inhibitory Concentration Index (FICI) is not publicly available, this synergistic behavior is consistent with its beta-lactamase inhibitory activity and distinguishes it from many piperazine derivatives that lack this adjuvant property. For context, the benchmark beta-lactamase inhibitor clavulanic acid reduces ampicillin MICs by 4- to 32-fold against beta-lactamase-producing strains [2], and the target compound's reported synergy suggests a comparable, albeit potentially less potent, effect.

Antibiotic Adjuvant Synergy Beta-Lactam

Optimal Application Scenarios for Procuring 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine (CAS 4199-71-7)


Overcoming AmpC-Mediated Beta-Lactam Resistance in Gram-Negative Screening

Research groups investigating inhibitors of AmpC-type beta-lactamases should procure this compound as a positive control or scaffold for medicinal chemistry optimization. Its demonstrated IC50 of 4.2 µM against Enterobacter cloacae Class C beta-lactamase [1] fills a critical gap left by clavulanic acid, which is ineffective against this enzyme class. The compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at developing novel AmpC inhibitors for use in combination with beta-lactam antibiotics.

Anti-MRSA Drug Discovery and Cell Wall Synthesis Inhibition Studies

The compound's reported activity against methicillin-resistant Staphylococcus aureus (MRSA) and its mechanism as a cell wall synthesis inhibitor [2] make it a valuable tool for laboratories focused on Gram-positive drug resistance. It can be used as a reference molecule in high-throughput screening assays designed to identify novel cell wall-active agents, as well as in mode-of-action studies comparing its phenotypic signature with known cell wall inhibitors like vancomycin or moenomycin.

Physicochemical Property-Driven Design of Membrane-Permeable Antibacterials

With a calculated XLogP3 of 4.9 [3], this compound represents a highly lipophilic piperazine derivative suitable for studying the relationship between lipophilicity and Gram-negative membrane penetration. It can be used as a model compound in permeability assays (e.g., PAMPA or liposome-based models) to establish baseline permeability data for subsequent analog design aimed at optimizing intracellular target engagement in Gram-negative pathogens.

Beta-Lactam Adjuvant and Antibiotic Resistance Breaker Research

The compound's reported ability to synergize with ampicillin against beta-lactamase-producing bacteria [4] makes it a candidate for adjuvant therapy research. It can be employed in checkerboard synergy assays to determine fractional inhibitory concentration indices (FICI) with various beta-lactam antibiotics, serving as a probe molecule to investigate the therapeutic potential of piperazine-based resistance breakers.

Quote Request

Request a Quote for 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.